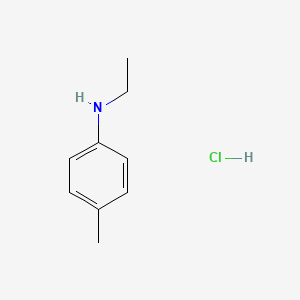

N-ethyl-4-methylanilinehydrochloride

CAS No.: 878784-40-8

Cat. No.: VC18177750

Molecular Formula: C9H14ClN

Molecular Weight: 171.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878784-40-8 |

|---|---|

| Molecular Formula | C9H14ClN |

| Molecular Weight | 171.67 g/mol |

| IUPAC Name | N-ethyl-4-methylaniline;hydrochloride |

| Standard InChI | InChI=1S/C9H13N.ClH/c1-3-10-9-6-4-8(2)5-7-9;/h4-7,10H,3H2,1-2H3;1H |

| Standard InChI Key | NVTFUTDUSFDSJM-UHFFFAOYSA-N |

| Canonical SMILES | CCNC1=CC=C(C=C1)C.Cl |

Introduction

Chemical Structure and Classification

Molecular Formula and Weight

-

Molecular Formula: C₉H₁₄ClN

-

Molecular Weight: 171.67 g/mol

Structural Features

-

Parent Compound: N-Ethyl-p-toluidine (CAS: 622-57-1).

-

Functional Groups: Aromatic amine (aniline), ethyl substituent (N-ethyl), methyl substituent (p-tolyl), and hydrochloride salt .

Synthesis and Production

Key Reaction Conditions

-

Temperature: 50–100°C for alkylation.

-

Catalysts: Base catalysts (e.g., K₂CO₃) for deprotonation.

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not explicitly reported | |

| Solubility | Soluble in water, methanol | |

| Density | ~1.1–1.2 g/cm³ (estimated) | |

| Hygroscopicity | Likely hygroscopic |

Stability and Reactivity

-

Stability: Stable under inert conditions but may decompose upon exposure to strong oxidizers or bases.

-

Reactivity:

Applications

Pharmaceutical Intermediate

-

Used in the synthesis of phenylpiperazine derivatives with acaricidal activity .

-

Potential precursor for antipsychotic and antidepressant agents (e.g., analogues of trazodone) .

Materials Science

| Hazard Statement | Precautionary Measures |

|---|---|

| H302 (Harmful if swallowed) | Use PPE; avoid ingestion. |

| H315 (Skin irritation) | Wear gloves and protective clothing. |

| H319 (Eye irritation) | Use eye protection. |

| H335 (Respiratory irritation) | Use in well-ventilated areas. |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃):

-

IR (KBr):

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume